molecular formula C5H11NO2 B1523367 O-[(3-methyloxetan-3-yl)methyl]hydroxylamine CAS No. 1202780-65-1

O-[(3-methyloxetan-3-yl)methyl]hydroxylamine

Cat. No.: B1523367
CAS No.: 1202780-65-1
M. Wt: 117.15 g/mol
InChI Key: QNVCXBTWPDXRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-[(3-methyloxetan-3-yl)methyl]hydroxylamine is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-[(3-methyloxetan-3-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(4-8-6)2-7-3-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVCXBTWPDXRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703950
Record name O-[(3-Methyloxetan-3-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202780-65-1
Record name O-[(3-Methyloxetan-3-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-[(3-methyloxetan-3-yl)methyl]hydroxylamine
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O-[(3-methyloxetan-3-yl)methyl]hydroxylamine
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O-[(3-methyloxetan-3-yl)methyl]hydroxylamine
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Reactant of Route 6
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Customer
Q & A

Q1: Why is the synthesis of O-[(3-methyloxetan-3-yl)methyl]hydroxylamine significant in the context of pharmaceutical research?

A1: The synthesis of this compound, specifically the alkoxyamine functionality at the C(3)-position, is significant for its potential use in pharmaceutical research. This unique structure allows for the facile incorporation of the oxetane moiety into larger molecules via the formation of oxime ether bonds with aldehydes or ketones []. This "coupling" reaction offers a selective and potentially high-yield method to introduce the oxetane ring system into drug candidates. Oxetanes themselves have emerged as valuable tools in drug discovery due to their ability to act as bioisosteres, mimicking the properties of other functional groups while potentially offering improved pharmacological profiles.

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